molecular formula C38H52NOPS B6290199 [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2509201-09-4

[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290199
CAS No.: 2509201-09-4
M. Wt: 601.9 g/mol
InChI Key: MWJGYFSGTDMIEO-BYBZHDMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of adamantane groups, phosphino groups, and sulfinamide functionalities, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of intermediate compounds. The key steps in the synthetic route may include:

    Formation of the Adamantane Derivative: This step involves the preparation of the adamantane derivative through a series of reactions, such as alkylation or halogenation.

    Introduction of the Phosphino Group: The phosphino group is introduced through a reaction with a suitable phosphine reagent under controlled conditions.

    Coupling with Phenylmethyl Group: The phenylmethyl group is coupled with the intermediate compound using a coupling reagent, such as a palladium catalyst.

    Sulfinamide Formation: The final step involves the formation of the sulfinamide group through a reaction with a sulfinylating agent.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route described above, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to convert the sulfinamide group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions may require catalysts and specific conditions, such as elevated temperatures or pressures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of [S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors, leading to changes in cellular signaling and function.

    Modulating Gene Expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its combination of adamantane, phosphino, and sulfinamide groups, which confer distinct chemical properties and potential applications. Its structural complexity and versatility make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(R)-N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJGYFSGTDMIEO-BYBZHDMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.